molecular formula C14H9IN2O B12949973 6-Iodo-2-phenylquinazolin-4(3h)-one

6-Iodo-2-phenylquinazolin-4(3h)-one

Cat. No.: B12949973
M. Wt: 348.14 g/mol
InChI Key: BNZYLHTXHPIUTA-UHFFFAOYSA-N
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Description

6-Iodo-2-phenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-phenyl-1H-quinazolin-4-one typically involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with nitrogen nucleophiles. Common reagents used in this synthesis include formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the nucleophilic displacement mechanism.

Industrial Production Methods

While specific industrial production methods for 6-iodo-2-phenyl-1H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.

    Oxidation Products: Oxidation can lead to quinazolinone N-oxides.

    Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.

Scientific Research Applications

6-Iodo-2-phenyl-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may act as a DNA intercalator, disrupting the replication process of cancer cells . The iodine atom and phenyl group contribute to its binding affinity and specificity towards target molecules. The compound can also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Iodoquinazolin-4-one: Lacks the phenyl group at the 2nd position.

    2-Phenylquinazolin-4-one: Lacks the iodine atom at the 6th position.

    6-Bromo-2-phenyl-1H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine.

Uniqueness

6-Iodo-2-phenyl-1H-quinazolin-4-one is unique due to the combined presence of the iodine atom and phenyl group, which enhances its chemical reactivity and potential biological activities. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions with biological targets.

Properties

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

6-iodo-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

BNZYLHTXHPIUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2

Origin of Product

United States

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